molecular formula C17H14Cl2N4O B2996660 3,4-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034532-78-8

3,4-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2996660
CAS No.: 2034532-78-8
M. Wt: 361.23
InChI Key: KFLCEBDCDQUYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives This compound features a benzamide core with two chlorine atoms at the 3 and 4 positions, and a pyridinylmethyl group substituted with a methylated pyrazolyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the pyridinylmethyl and pyrazolyl components. One common synthetic route includes the following steps:

  • Preparation of 1-methyl-1H-pyrazol-4-yl pyridine: : This can be achieved through a nucleophilic substitution reaction between 1-methyl-1H-pyrazol-4-yl bromide and pyridine-4-carboxaldehyde.

  • Formation of the benzamide core: : The dichlorobenzamide core can be synthesized by reacting 3,4-dichlorobenzoic acid with thionyl chloride to form the acid chloride, followed by reaction with the pyridinylmethyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The chlorine atoms can be oxidized to form chloro-dichloro derivatives.

  • Reduction: : Reduction reactions can be performed to convert the chlorine atoms to hydrogen atoms.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the benzamide core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of chloro-dichloro derivatives.

  • Reduction: : Formation of dichloro derivatives with hydrogen atoms replacing chlorine atoms.

  • Substitution: : Formation of various substituted benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, 3,4-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide can be used to study enzyme inhibition and receptor binding. Its structural similarity to other biologically active compounds makes it a useful tool in drug discovery.

Medicine

This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create drugs with specific therapeutic effects.

Industry

In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3,4-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzamide: : Similar structure but lacks the pyridinylmethyl and pyrazolyl groups.

  • N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide: : Similar structure but without the chlorine atoms at the 3 and 4 positions.

  • 3,4-Dichloro-N-(pyridin-4-ylmethyl)benzamide: : Similar structure but lacks the methylated pyrazolyl group.

Uniqueness

3,4-Dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is unique due to its combination of chlorine atoms, pyridinylmethyl group, and methylated pyrazolyl group. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3,4-dichloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O/c1-23-10-13(9-22-23)16-6-11(4-5-20-16)8-21-17(24)12-2-3-14(18)15(19)7-12/h2-7,9-10H,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLCEBDCDQUYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.